Mal-amido-PEG9-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

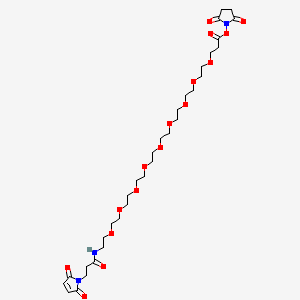

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N3O16/c36-27(5-8-34-28(37)1-2-29(34)38)33-7-10-43-12-14-45-16-18-47-20-22-49-24-26-50-25-23-48-21-19-46-17-15-44-13-11-42-9-6-32(41)51-35-30(39)3-4-31(35)40/h1-2H,3-26H2,(H,33,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFXBPMISAOAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N3O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into Mal-amido-PEG9-NHS Ester: A Technical Guide to Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, allows for the specific and efficient covalent linkage of biomolecules. This technical guide provides an in-depth exploration of the core chemistry, experimental protocols, and quantitative parameters associated with this compound, enabling researchers to effectively harness its potential in drug development, diagnostics, and various research applications.

Core Principles of this compound Bioconjugation

The functionality of this compound is rooted in the distinct reactivity of its terminal groups, allowing for a controlled, two-step conjugation process.[1] This strategic approach minimizes the formation of unwanted homodimers or polymers, which can be a significant challenge with homobifunctional crosslinkers.

1. NHS Ester Reactivity with Primary Amines: The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction, a nucleophilic acyl substitution, proceeds efficiently under neutral to slightly alkaline conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[3] A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[3]

2. Maleimide Reactivity with Sulfhydryl Groups: The maleimide group exhibits high specificity for sulfhydryl groups (-SH), predominantly found in cysteine residues.[1] This reaction, a Michael addition, forms a stable thioether bond and is most efficient within a pH range of 6.5-7.5.[1] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide ring also increases.[1]

3. The Role of the PEG9 Spacer: The polyethylene glycol (PEG) spacer, in this case consisting of nine ethylene (B1197577) glycol units, confers several advantageous properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG chain increases the water solubility of the crosslinker and the final bioconjugate, which can prevent aggregation and precipitation.[4] Furthermore, the PEG spacer can reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic profile in therapeutic applications.

Quantitative Data for Optimal Bioconjugation

The success of a bioconjugation reaction using this compound is dependent on carefully controlling the reaction parameters. The following tables summarize key quantitative data to guide the optimization of your experimental design.

| Parameter | Value | Temperature (°C) | Reference |

| Half-life of NHS ester at pH 7.0 | 4-5 hours | 0 | [3] |

| Half-life of NHS ester at pH 8.6 | 10 minutes | 4 | [3] |

Table 1: Stability of NHS Ester in Aqueous Solution. The hydrolysis of the NHS ester is a critical competing reaction. This data highlights the importance of pH control and prompt use of the reagent once dissolved.

| Reaction | Recommended pH Range | Key Considerations | Reference |

| NHS ester + Primary Amine | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Reaction is faster at higher pH, but so is hydrolysis. | [3] |

| Maleimide + Sulfhydryl | 6.5 - 7.5 | Ensures high specificity for thiols. Above pH 7.5, reactivity with amines can occur. | [1] |

Table 2: Optimal pH Ranges for Conjugation Reactions. Maintaining the appropriate pH is crucial for maximizing reaction efficiency and specificity.

| Reactants | Recommended Molar Excess | Incubation Time | Temperature (°C) | Conjugation Efficiency | Reference |

| Mal-(PEG)n-NHS Ester to Amine-containing Protein | 10- to 50-fold | 30-60 minutes | Room Temperature | Sufficient for subsequent reaction | [1] |

| Maleimide to Thiol (general protein labeling) | 10- to 20-fold | 2 hours - overnight | Room Temperature or 4°C | Dependent on specific protein |

Table 3: Recommended Reaction Conditions and Molar Ratios. The optimal molar excess and incubation time can vary depending on the specific biomolecules being conjugated and their concentrations. Empirical testing is often necessary to determine the ideal conditions for a particular application.

Visualizing the Chemistry and Workflow

To further elucidate the bioconjugation process, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and a typical experimental workflow.

Caption: NHS Ester Reaction with a Primary Amine.

Caption: Maleimide Reaction with a Sulfhydryl Group.

Caption: Two-Step Bioconjugation Workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation reaction using this compound. Optimization may be required for specific applications.

Materials and Reagents

-

Amine-containing protein (Protein A)

-

Sulfhydryl-containing molecule (Molecule B)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer A: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5

-

Reaction Buffer B: Phosphate buffer, pH 6.5-7.5

-

Quenching solution (optional): Cysteine or 2-mercaptoethanol

-

Desalting columns or dialysis equipment

-

Purification system (e.g., size-exclusion chromatography)

Step 1: Activation of Amine-Containing Protein (Protein A)

-

Buffer Exchange: Ensure Protein A is in an amine-free buffer (Reaction Buffer A). Buffers containing primary amines like Tris will compete with the NHS ester reaction.[1] This can be achieved by dialysis or using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[1]

-

Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the Protein A solution.[1] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[1]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[1]

-

Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with Reaction Buffer B. This step is crucial to prevent the unreacted linker from reacting with Molecule B.

Step 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule B)

-

Preparation of Molecule B: Ensure Molecule B is dissolved in Reaction Buffer B. If Molecule B is a protein with disulfide bonds that need to be reduced to expose free sulfhydryls, a pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary, followed by the removal of the reducing agent.

-

Conjugation Reaction: Combine the maleimide-activated Protein A with Molecule B. The molar ratio will depend on the desired degree of labeling and should be optimized.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine, to react with any remaining maleimide groups.

-

Final Purification: Purify the final conjugate from unreacted Protein A, Molecule B, and any byproducts using an appropriate method such as size-exclusion chromatography.

Conclusion

The this compound is a powerful and versatile tool for creating well-defined bioconjugates. By understanding the underlying chemistry of its reactive groups and carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high conjugation efficiencies and produce stable, functional biomolecular constructs. The strategic use of this heterobifunctional linker will continue to be instrumental in advancing the fields of targeted therapeutics, diagnostics, and fundamental biological research.

References

Core Principles of Maleimide and NHS Ester Chemistry

An In-depth Technical Guide to Maleimide (B117702) and NHS Ester Reactivity for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of maleimide and N-hydroxysuccinimide (NHS) ester chemistries, two of the most widely used methods for bioconjugation. Understanding the reactivity, specificity, and stability of these functional groups is critical for the successful design and synthesis of antibody-drug conjugates (ADCs), protein-protein conjugates, and other labeled biomolecules.

Maleimides and NHS esters are reactive functional groups that enable the covalent linkage of molecules. Their utility in bioconjugation stems from their ability to react with specific amino acid residues on proteins and peptides under mild conditions.

1.1. Maleimide Chemistry: Thiol-Specific Modification

Maleimides react with the thiol group (-SH) of cysteine residues to form a stable thioether bond. This reaction is highly specific for thiols at neutral pH, making it an ideal choice for site-specific protein modification.

-

Mechanism: The reaction proceeds via a Michael addition of the sulfhydryl group to the double bond of the maleimide ring.

-

Specificity: At pH 6.5-7.5, the reaction is highly specific for cysteine thiols over other nucleophilic amino acid side chains like lysine (B10760008). At pH values above 8.0, reactivity with amines can occur.

-

Stability: The resulting thioether bond is generally stable. However, it can undergo a retro-Michael reaction, particularly at higher pH and in the presence of excess thiol, leading to dissociation of the conjugate. A subsequent hydrolysis and rearrangement of the thiosuccinimide ring can occur, leading to a more stable product.

1.2. NHS Ester Chemistry: Amine-Reactive Modification

NHS esters react with primary and secondary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of a polypeptide chain, to form a stable amide bond.

-

Mechanism: The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.

-

Specificity: NHS esters are highly reactive towards primary amines. While they can also react with other nucleophiles like tyrosines, histidines, and cysteines, the reaction with amines is significantly more efficient at physiological pH.

-

Stability: The resulting amide bond is highly stable and resistant to hydrolysis under physiological conditions.

Quantitative Data on Reactivity and Stability

The efficiency and stability of maleimide and NHS ester conjugations are influenced by several factors, including pH, temperature, and buffer composition. The following tables summarize key quantitative data for these reactions.

Table 1: Reaction Kinetics of Maleimide and NHS Ester Conjugations

| Parameter | Maleimide-Thiol Reaction | NHS Ester-Amine Reaction |

| Optimal pH Range | 6.5 - 7.5 | 7.0 - 8.5 |

| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Typical Temperature | 4 - 25 °C | 4 - 25 °C |

| Second-Order Rate Constant | ~10³ M⁻¹s⁻¹ | ~10² - 10⁴ M⁻¹s⁻¹ |

Table 2: Stability of Resulting Conjugates

| Conjugate Type | Bond Type | Stability Considerations | Half-life |

| Maleimide Conjugate | Thioether | Susceptible to retro-Michael reaction, especially at pH > 8 and in the presence of thiols. Hydrolysis of the succinimide (B58015) ring can improve stability. | Variable (days to months) |

| NHS Ester Conjugate | Amide | Highly stable under physiological conditions. | Very long (months to years) |

Detailed Experimental Protocols

The following protocols provide a general framework for performing maleimide and NHS ester conjugation reactions. Optimization may be required for specific applications.

3.1. Protocol for Maleimide-Thiol Conjugation

-

Protein Preparation: If the protein does not have a free cysteine, it may need to be introduced via site-directed mutagenesis or by reducing existing disulfide bonds. Ensure the protein is in a thiol-free buffer, such as phosphate-buffered saline (PBS), at pH 6.5-7.5. Degas the buffer to minimize oxidation of the thiol groups.

-

Reagent Preparation: Dissolve the maleimide-functionalized reagent in a water-miscible organic solvent (e.g., DMSO or DMF) at a high concentration.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 1-10 mM to react with any excess maleimide reagent.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

3.2. Protocol for NHS Ester-Amine Conjugation

-

Protein Preparation: Ensure the protein is in an amine-free buffer, such as PBS or borate (B1201080) buffer, at pH 7.0-8.5. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester and must be avoided.

-

Reagent Preparation: Dissolve the NHS ester-functionalized reagent in a water-miscible organic solvent (e.g., DMSO or DMF) immediately before use, as NHS esters are susceptible to hydrolysis.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester reagent to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours or at 4°C overnight.

-

Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagent and byproducts.

-

Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the labeling efficiency.

Visualization of Workflows and Pathways

The following diagrams illustrate the chemical reactions and a typical experimental workflow for bioconjugation.

Caption: Maleimide reaction with a protein thiol group.

Caption: NHS ester reaction with a protein amine group.

Caption: A typical bioconjugation experimental workflow.

Conclusion

Maleimide and NHS ester chemistries are powerful tools for bioconjugation, each with distinct advantages and considerations. Maleimides offer site-specific modification of cysteines, while NHS esters provide a robust method for labeling lysines. A thorough understanding of their reactivity, stability, and the factors influencing the conjugation process is essential for the successful development of novel biotherapeutics and research reagents. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired outcomes.

Applications of PEGylation in Protein Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification significantly enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core principles of PEGylation, including its impact on protein characteristics, detailed experimental protocols for its implementation, and methods for the thorough characterization of the resulting conjugates.

The Impact of PEGylation on Protein Properties

PEGylation confers several advantageous properties to therapeutic proteins, primarily by increasing their hydrodynamic size and masking them from the host's immune system and proteolytic enzymes. These alterations lead to improved solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.

Pharmacokinetic Profile

The most significant advantage of PEGylation is the prolongation of the protein's plasma half-life. This is primarily due to a reduction in renal clearance, as the increased size of the PEG-protein conjugate prevents its filtration by the glomerulus. Furthermore, PEGylation can shield the protein from uptake by the reticuloendothelial system (RES).

Table 1: Comparison of Pharmacokinetic Parameters of PEGylated and Non-PEGylated Proteins

| Protein | PEG Moiety | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase |

| Filgrastim (G-CSF) | 20 kDa linear PEG | ~3.5 hours | 15 - 80 hours | ~4-23 |

| Interferon alfa-2a | 40 kDa branched PEG | ~2.3 hours (absorption half-life) | ~50 hours (absorption half-life) | ~22 |

| Asparaginase | 5 kDa linear PEG | ~8-30 hours | ~5.5-7 days | ~17-21 |

| Uricase | 10 kDa PEG (multiple) | ~18 hours | ~10-20 days | ~13-26[1] |

Note: Half-life values can vary depending on the study, patient population, and analytical methods used.

Immunogenicity and Stability

By sterically hindering the approach of antibodies and antigen-presenting cells, PEGylation can significantly reduce the immunogenicity of therapeutic proteins. This is particularly crucial for non-human derived proteins or those that elicit an immune response. PEGylation also enhances the physical and chemical stability of proteins by preventing aggregation and protecting against proteolytic degradation.

Key Experimental Protocols

Successful PEGylation requires careful selection of the PEG reagent and optimization of the reaction conditions. The following sections provide detailed methodologies for common PEGylation strategies and subsequent purification and characterization.

N-terminal Specific PEGylation via Reductive Amination

This method targets the α-amino group at the N-terminus of a protein, which generally has a lower pKa than the ε-amino groups of lysine (B10760008) residues. By controlling the reaction pH, site-specific PEGylation can be achieved.[2]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., 100 mM MES, pH 5.0)

-

mPEG-propionaldehyde (e.g., 20 kDa)

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared in reaction buffer)

-

Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)

-

Reaction Buffer: 100 mM MES, 20 mM CaCl₂, pH 5.0

Protocol:

-

Protein Preparation: Dissolve or dialyze the protein into the reaction buffer to a final concentration of 1-5 mg/mL.

-

PEG Reagent Preparation: Dissolve mPEG-propionaldehyde in the reaction buffer to a concentration that will achieve a 2-5 fold molar excess over the protein.

-

Reaction Initiation: Add the mPEG-propionaldehyde solution to the protein solution.

-

Reduction: Immediately add sodium cyanoborohydride to a final concentration of 20 mM.

-

Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.

-

Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.

-

Purification: Proceed immediately to purification of the PEGylated protein (see Section 2.3).

Cysteine-Specific PEGylation

This strategy offers high selectivity by targeting the thiol group of a cysteine residue, which is relatively rare on protein surfaces.[3] If no free cysteine is available, one can be introduced at a specific site via genetic engineering.

Materials:

-

Cysteine-containing protein (in a thiol-free buffer, e.g., 100 mM phosphate (B84403) buffer, 5 mM EDTA, pH 6.5-7.0)

-

mPEG-maleimide (e.g., 20 kDa)

-

Reducing agent (if cysteine is in a disulfide bond, e.g., TCEP)

-

Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

-

Reaction Buffer: 100 mM Phosphate, 5 mM EDTA, pH 6.8

Protocol:

-

Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve mPEG-maleimide in the reaction buffer to achieve a 1.1 to 5-fold molar excess over the protein.

-

Reaction Initiation: Add the mPEG-maleimide solution to the protein solution.

-

Incubation: Gently mix and incubate at room temperature for 2 hours or at 4°C overnight.

-

Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess mPEG-maleimide. Incubate for 30 minutes.

-

Purification: Proceed to purify the PEGylated protein.

Purification of PEGylated Proteins

Purification is critical to separate the desired PEGylated protein from the unreacted protein, excess PEG reagent, and potential byproducts. A combination of chromatographic techniques is often employed.

2.3.1. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since PEGylation masks the surface charges of a protein, PEGylated species will elute at different salt concentrations than the unmodified protein.[4][]

-

Typical Protocol:

-

Column: Strong cation exchanger (e.g., SP Sepharose) or strong anion exchanger (e.g., Q Sepharose), depending on the protein's pI.

-

Buffer A: 20 mM buffer at a pH where the protein binds to the column (e.g., sodium phosphate, pH 6.0 for cation exchange).

-

Buffer B: Buffer A + 1 M NaCl.

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Load the reaction mixture onto the column.

-

Wash with Buffer A to remove unbound material.

-

Elute with a linear gradient of 0-100% Buffer B over 20 column volumes.

-

Collect fractions and analyze by SDS-PAGE and/or SEC.

-

-

2.3.2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for efficient separation from the smaller, unreacted protein.[][6]

-

Typical Protocol:

-

Column: A column with an appropriate fractionation range (e.g., Superdex 200 pg or Zenix SEC-150).[7]

-

Mobile Phase: A buffer that maintains protein stability and minimizes non-specific interactions (e.g., 150 mM phosphate buffer, pH 7.0).[7]

-

Procedure:

-

Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min.

-

Inject the sample (typically 1-2% of the column volume).

-

Elute with the mobile phase (isocratic elution).

-

Monitor the eluent at 280 nm and collect fractions corresponding to the PEGylated protein peak.

-

-

Characterization of PEGylated Proteins

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the degree of PEGylation and identifying the sites of modification.

3.1.1. MALDI-TOF MS for Intact Mass Analysis

This technique is useful for determining the number of PEG chains attached to the protein.[8][9]

-

Sample Preparation:

-

Analysis: Acquire spectra in linear, positive ion mode. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of PEG units attached.

3.1.2. ESI-QTOF MS for Intact Mass and Peptide Mapping

High-resolution ESI-QTOF MS can provide accurate mass measurements of the intact PEGylated protein and is also used for peptide mapping to pinpoint the exact location of PEGylation.[11]

-

Intact Mass Analysis:

-

The PEGylated protein is typically analyzed by reverse-phase HPLC coupled to the ESI-QTOF mass spectrometer.

-

A C4 column is often used with a water/acetonitrile gradient containing 0.1% formic acid.

-

The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the PEGylated protein.

-

-

Peptide Mapping:

-

The PEGylated protein is digested with a protease (e.g., trypsin).

-

The resulting peptides are separated by reverse-phase HPLC (e.g., C18 column) and analyzed by MS/MS.[12][13]

-

The PEGylated peptides are identified by their characteristic mass shift and fragmentation patterns, revealing the specific amino acid residue that was modified.[14]

-

Circular Dichroism (CD) for Stability Assessment

CD spectroscopy is used to assess the secondary and tertiary structure of the PEGylated protein and to determine its thermal stability.[15][16][17][18][19]

-

Thermal Denaturation Protocol:

-

Prepare the protein sample in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.5 mg/mL.[18]

-

Place the sample in a quartz cuvette (e.g., 1 mm path length).

-

Record a baseline spectrum of the buffer.

-

Monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate (e.g., 1-2 °C/min).[16][17]

-

The melting temperature (Tm), the midpoint of the unfolding transition, is determined by fitting the data to a sigmoidal curve. A higher Tm indicates greater thermal stability.[15]

-

In Vitro Bioassay

It is crucial to confirm that the PEGylated protein retains its biological activity. The specific assay will depend on the protein's function. For example, the activity of PEG-G-CSF can be measured by its ability to stimulate the proliferation of a G-CSF-dependent cell line.[20][21][22][23]

-

G-CSF Bioassay using NFS-60 cells:

-

Culture NFS-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and G-CSF.

-

Wash the cells to remove G-CSF and resuspend in assay medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of the PEG-G-CSF and a G-CSF standard to the wells.

-

Incubate for 48-72 hours.

-

Add a viability reagent (e.g., MTT or WST-8) and incubate for an additional 4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

The biological activity of the PEG-G-CSF is determined by comparing its dose-response curve to that of the standard.

-

Signaling Pathways of PEGylated Proteins

Understanding how PEGylation affects a protein's interaction with its target receptor and downstream signaling is crucial for drug development.

Pegfilgrastim (PEG-G-CSF) Signaling

Pegfilgrastim, a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF), binds to the G-CSF receptor on myeloid progenitor cells. This binding induces receptor dimerization and activates the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, leading to the proliferation and differentiation of neutrophils. The PEG moiety does not interfere with receptor binding but extends the duration of this signaling.

Conclusion

PEGylation is a powerful and versatile technology for improving the therapeutic properties of proteins. By carefully selecting the PEGylation strategy and thoroughly characterizing the resulting conjugate, researchers and drug developers can significantly enhance the efficacy and safety of protein-based medicines. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for the successful implementation of PEGylation in a research and development setting.

References

- 1. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 6. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. covalx.com [covalx.com]

- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. enovatia.com [enovatia.com]

- 12. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]

- 13. elementlabsolutions.com [elementlabsolutions.com]

- 14. researchgate.net [researchgate.net]

- 15. Virtual Labs [cds-iiith.vlabs.ac.in]

- 16. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]

- 17. boddylab.ca [boddylab.ca]

- 18. Using CD Spectroscopy to Evaluate Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy [bio-protocol.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Frontiers | Preparation and Characterization of Site-Specific Fatty Chain-Modified Recombinant Human Granulocyte Colony Stimulating Factor [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. smbb.mx [smbb.mx]

Methodological & Application

Application Notes: Synthesis of PROTACs Using Mal-amido-PEG9-NHS Ester

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality for targeted protein degradation. These molecules consist of a ligand that binds to a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and E3 ligase into proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[1]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule.[3][4]

The Mal-amido-PEG9-NHS ester is a versatile, heterobifunctional, PEG-based linker designed for PROTAC synthesis.[1] It features two distinct reactive moieties:

-

An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) to form a stable amide bond.[5]

-

A maleimide (B117702) group that selectively reacts with sulfhydryl/thiol groups (-SH) to form a stable thioether bond.[6][7]

This application note provides a detailed guide and protocols for the rational use of this compound in the modular synthesis of PROTACs.

Core Concepts & Workflow

The synthesis strategy involves a sequential, two-step conjugation. This approach allows for a controlled assembly of the final PROTAC molecule. The general workflow involves first reacting one of the binding ligands (either the amine-containing or thiol-containing molecule) with the linker, followed by purification and subsequent reaction with the second binding ligand.

The overall mechanism of the resulting PROTAC is to form a ternary complex, leading to target protein degradation.

Experimental Protocols

Protocol 1: NHS Ester Coupling to an Amine-Containing Molecule

This protocol describes the reaction of the NHS ester end of the linker with a primary amine on a ligand (e.g., an E3 ligase binder).

Important Considerations:

-

This compound is moisture-sensitive. Reagent vials should be equilibrated to room temperature before opening to prevent condensation.[8]

-

Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[5][9]

-

The NHS ester group is prone to hydrolysis in aqueous solutions, a competing reaction that increases with pH. Reactions should be set up promptly after dissolving the reagent.[5][8]

Reaction Parameters Summary

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DMF or DMSO | For initial dissolution of the linker.[8] |

| Reaction Buffer | Phosphate (B84403), HEPES, Borate, Bicarbonate | Must be amine-free.[5] |

| pH | 7.2 - 8.5 | Balances reaction rate and NHS ester hydrolysis.[5] |

| Molar Ratio | 1.5 - 5 fold molar excess of linker | Optimization may be required. |

| Temperature | Room Temperature (or 4°C) | Lower temperature can minimize side reactions.[8] |

| Reaction Time | 30 min - 4 hours | Monitor by LC-MS for completion.[5] |

Step-by-Step Procedure:

-

Preparation: Dissolve the amine-containing molecule in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).

-

Linker Dissolution: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF.[8]

-

Reaction Initiation: Add the desired molar excess of the dissolved linker solution to the solution of the amine-containing molecule. The final concentration of the organic solvent should ideally be below 10% if working with proteins to avoid denaturation.[8]

-

Incubation: Allow the reaction to proceed for 30 minutes to 4 hours at room temperature.[5] Gentle stirring or mixing is recommended.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer like Tris or by proceeding directly to purification.[5]

-

Purification: Remove excess, unreacted linker and byproducts immediately using a desalting column, dialysis, or reverse-phase HPLC.[8] The resulting product is the maleimide-activated intermediate.

Protocol 2: Maleimide Coupling to a Thiol-Containing Molecule

This protocol describes the reaction of the maleimide group of the linker (now attached to the first ligand) with a sulfhydryl group on the second ligand (e.g., a target protein binder).

Important Considerations:

-

The maleimide group is most reactive and specific for thiols at a pH range of 6.5-7.5.[8][10] At pH > 7.5, the maleimide group can react with amines and undergo hydrolysis.[8]

-

Thiol groups are susceptible to oxidation, forming disulfide bonds that do not react with maleimides. It is crucial to work with degassed buffers and, if necessary, pre-reduce the molecule with a reducing agent like TCEP.[7] DTT should be avoided if it cannot be removed prior to conjugation, as it contains a thiol group itself.

-

The reaction should be protected from light, especially when working with fluorescently-tagged molecules.[10]

Reaction Parameters Summary

| Parameter | Recommended Condition | Notes |

| Solvent/Buffer | Degassed PBS, HEPES, Tris (pH 7.0-7.5) | Buffer must be free of thiol-containing agents.[6][7] |

| pH | 6.5 - 7.5 | Optimal for thiol-maleimide specificity.[10] |

| Molar Ratio | 1:1 to 1:1.2 (Intermediate:Thiol Ligand) | A slight excess of the thiol ligand can be used. |

| Temperature | Room Temperature (or 4°C) | [10] |

| Reaction Time | 2 hours - Overnight | Monitor by LC-MS for completion.[10] |

Step-by-Step Procedure:

-

Preparation: Dissolve the thiol-containing molecule in a degassed, thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

-

Reduction (If Necessary): If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them to free thiols.[7][10]

-

Reaction Initiation: Combine the purified maleimide-activated intermediate from Protocol 1 with the thiol-containing molecule solution.

-

Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[10] Protect from light.

-

Monitoring: Monitor the formation of the final PROTAC conjugate by LC-MS.

-

Quenching (Optional): Add a low molecular weight thiol compound (e.g., glutathione (B108866) or mercaptoethanol) to consume any unreacted maleimide groups.[10]

-

Final Purification: Purify the final PROTAC conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion, or affinity chromatography to remove unreacted components and byproducts.[11]

Data Presentation and Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Characterization Techniques

| Technique | Purpose | Expected Outcome |

| LC-MS | Monitor reaction, assess purity, confirm mass | A major peak at the expected mass-to-charge (m/z) ratio of the final PROTAC. Purity is often determined by % peak area in the UV trace.[12] |

| NMR (¹H, ¹³C) | Confirm chemical structure | Peaks corresponding to the protons and carbons of the warhead, linker, and E3 ligand should be present and assignable. |

| Prep-HPLC | Final purification | Isolation of a single, pure peak corresponding to the PROTAC. |

| Analytical HPLC | Assess final purity | A single sharp peak indicating high purity (typically >95%). |

Representative Reaction Data (Illustrative)

The following table provides an example of typical results from a PROTAC synthesis using a PEG-based linker. Actual yields will vary based on the specific ligands used.

| Step | Product | Starting Materials | Yield (%) | Purity (%) (by LC-MS) |

| 1 | Ligand A-PEG9-Maleimide | Ligand A-(NH₂), Mal-amido-PEG9-NHS | 75-90 | >95 |

| 2 | Final PROTAC | Ligand A-PEG9-Maleimide, Ligand B-(SH) | 55-85 | >98 |

Data are illustrative and based on typical yields for bioconjugation reactions reported in the literature.[13]

Chemical Reaction Schemes

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. nbinno.com [nbinno.com]

- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. neb.com [neb.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Streamlined Protein-Peptide Ligation Using Mal-amido-PEG9-NHS Ester

Introduction

The covalent conjugation of peptides to proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostics, and research tools such as antibody-drug conjugates (ADCs). The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker designed for this purpose. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) and a maleimide (B117702) group that specifically targets sulfhydryl groups (e.g., cysteine residues).[1][2][3][4][5] The inclusion of a 9-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes potential immunogenicity.[3]

This document provides a detailed, two-step protocol for the efficient and specific ligation of a cysteine-containing peptide to a protein with available lysine residues using the this compound.

Principle of the Two-Step Ligation

The conjugation process is performed sequentially to ensure specificity and maximize yield.[1][3]

-

Step 1: Protein Activation. The protein is first reacted with the NHS ester moiety of the crosslinker. This reaction forms a stable amide bond between the protein's primary amines and the linker, introducing a maleimide group onto the protein surface. This step is performed at a slightly basic pH (7.2-8.5) to facilitate the acylation of deprotonated primary amines.[1][6][7][8][9]

-

Step 2: Peptide Ligation. After removing the excess, unreacted crosslinker, the maleimide-activated protein is introduced to the cysteine-containing peptide. The maleimide group reacts with the sulfhydryl group of the cysteine via a Michael addition, forming a stable thioether bond.[10][11][12] This reaction is most efficient and specific at a neutral pH range of 6.5-7.5.[10][12][13]

Experimental Protocols

This protocol is designed for the ligation of a generic 5 kDa cysteine-containing peptide to a 150 kDa protein (e.g., an IgG antibody). Modifications may be necessary for proteins and peptides with different molecular weights and properties.

Materials and Reagents

-

Protein of interest (e.g., IgG antibody), free of amine-containing buffers like Tris or glycine.

-

Cysteine-containing peptide.

-

This compound (moisture-sensitive, store at -20°C with desiccant).[1][14]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7][15]

-

Reaction Buffer A (Activation): 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-7.5.

-

Reaction Buffer B (Ligation): 0.1 M Phosphate buffer with 0.15 M NaCl, pH 6.5-7.0.

-

Quenching Solution: 1 M Cysteine solution.

-

Dialysis or ultrafiltration devices for final purification.[17]

Protocol: Step 1 - Protein Activation with Maleimide Linker

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 5-10 mg/mL in Reaction Buffer A. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

-

-

Crosslinker Preparation:

-

Activation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.[1][15] Add the DMSO/DMF solution dropwise while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1]

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[1][6][7][8]

-

-

Removal of Excess Crosslinker:

-

Immediately following incubation, remove the unreacted this compound using a desalting column equilibrated with Reaction Buffer B.[1] This step is crucial to prevent the NHS ester from reacting with the peptide in the next stage and also adjusts the pH for the maleimide reaction.

-

Collect the protein-containing fractions. The resulting solution contains the maleimide-activated protein.

-

Protocol: Step 2 - Ligation of Peptide to Activated Protein

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in Reaction Buffer B. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP, followed by purification to remove the reducing agent.[15]

-

-

Ligation Reaction:

-

Combine the maleimide-activated protein with the cysteine-containing peptide. A 1.5- to 5-fold molar excess of peptide over protein is recommended to drive the reaction to completion.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]

-

-

Quenching (Optional but Recommended):

-

To cap any unreacted maleimide groups, add a quenching solution (e.g., cysteine) to a final concentration of 1-10 mM.[1][] Incubate for 20-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and estimate conjugation efficiency.[1] Mass spectrometry can be used for precise characterization.

-

Store the purified conjugate in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -80°C in aliquots for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.[15]

-

Data Presentation

Table 1: Key Parameters for Protein-Peptide Ligation

| Parameter | Step 1: Protein Activation | Step 2: Peptide Ligation | Rationale & Reference |

| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | Optimal for NHS-amine reaction while minimizing maleimide hydrolysis.[1][3][6][13] / Optimal for specific maleimide-thiol reaction.[10][12][13] |

| Buffer System | Phosphate or Bicarbonate | Phosphate or HEPES | Must be free of primary amines (e.g., Tris) to avoid competing reactions.[1][6][7][15] |

| Linker:Protein Ratio | 10-50 fold molar excess | N/A | Drives the activation reaction forward.[1] |

| Peptide:Protein Ratio | N/A | 1.5-5 fold molar excess | Ensures efficient ligation to the activated protein. |

| Reaction Time | 1 - 4 hours | 2 hours - overnight | Balances reaction completion with potential protein degradation or linker hydrolysis.[1][6][7] |

| Temperature | 4°C or Room Temp | 4°C or Room Temp | Lower temperature can be used for sensitive proteins to maintain stability.[1] |

Visualizations

Reaction Mechanism

Caption: Two-step reaction mechanism for protein-peptide ligation.

Experimental Workflow

Caption: Step-by-step experimental workflow for ligation.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Maleimide Peg NHS Ester ,Mal-PEG-NHS ester | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. neb.com [neb.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. broadpharm.com [broadpharm.com]

- 15. biotium.com [biotium.com]

- 16. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Protein Purification Methods | Phenomenex [phenomenex.com]

Application Notes and Protocols for Fluorescent Labeling of Proteins using Mal-amido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker designed for the versatile and specific fluorescent labeling of proteins. This reagent features a maleimide (B117702) group that reacts specifically with sulfhydryl groups (e.g., from cysteine residues) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacer, with nine repeating units, enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]

This bifunctional nature allows for a two-step sequential conjugation, providing precise control over the labeling process.[2] This is particularly advantageous for creating well-defined antibody-drug conjugates (ADCs), fluorescently labeled antibodies for immunoassays, and other protein conjugates for various research and therapeutic applications.[1] The maleimide group offers highly specific targeting of cysteine residues under mild conditions (pH 6.5-7.5), forming a stable thioether bond.[2] The NHS ester provides efficient labeling of primary amines at a slightly higher pH range (7.0-9.0) to form a stable amide bond.[2]

These application notes provide a comprehensive guide to utilizing this compound for fluorescently labeling proteins, including detailed experimental protocols, data presentation for optimizing labeling efficiency, and visualizations of the workflow and a relevant biological application.

Data Presentation

Optimizing the molar ratio of the this compound to the protein is crucial for achieving the desired degree of labeling (DOL). The DOL represents the average number of fluorescent dye molecules conjugated to each protein molecule. The following table summarizes typical experimental conditions and expected outcomes for labeling a standard IgG antibody.

| Molar Excess of this compound to Protein | Protein Concentration (mg/mL) | Reaction pH (NHS Ester Step) | Reaction pH (Maleimide Step) | Incubation Time (Room Temp) | Expected Degree of Labeling (DOL) |

| 5:1 | 2 | 8.3 | 7.2 | 1-2 hours | 1-3 |

| 10:1 | 2 | 8.3 | 7.2 | 1-2 hours | 3-5 |

| 20:1 | 2 | 8.3 | 7.2 | 1-2 hours | 4-8 |

| 10:1 | 5 | 8.3 | 7.2 | 1-2 hours | 5-7 |

| 20:1 | 5 | 8.3 | 7.2 | 1-2 hours | 8-12 |

Note: These are representative values and the optimal conditions may vary depending on the specific protein, fluorescent dye, and buffer composition. Empirical testing is recommended to determine the optimal labeling ratio for each specific application.[2]

Experimental Protocols

This section details the two-step protocol for fluorescently labeling a protein, such as an antibody, first with the this compound and then with a thiol-containing fluorescent dye.

Materials Required

-

Protein (e.g., IgG antibody) free of amine-containing stabilizers like BSA or glycine.

-

This compound.

-

Thiol-containing fluorescent dye.

-

Reaction Buffer A (Amine-reactive): 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Reaction Buffer B (Thiol-reactive): 0.1 M phosphate (B84403) buffer with 5 mM EDTA, pH 7.2.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Spectrophotometer.

Experimental Workflow Diagram

Caption: Two-step protein labeling workflow.

Detailed Protocol

Step 1: Activation of Protein with this compound

-

Prepare Protein Solution: Dissolve the protein in Reaction Buffer A to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines.[3]

-

Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

-

Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[3]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[2]

-

Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with Reaction Buffer B.

Step 2: Labeling with Thiol-Reactive Fluorescent Dye

-

Prepare Dye Solution: Dissolve the thiol-containing fluorescent dye in DMSO or DMF.

-

Reaction: Add a 10-20 fold molar excess of the fluorescent dye to the purified maleimide-activated protein from Step 1.[4]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

-

Purification: Purify the final fluorescently labeled protein conjugate from unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Determination of Degree of Labeling (DOL)

The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the fluorescent dye.[4][5]

-

Measure the absorbance of the conjugate solution at 280 nm (A280) and at the λmax of the dye (A_dye).

-

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein

-

Where:

-

CF is the correction factor (A280 of the free dye / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_dye / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its λmax.

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Application in Signaling Pathway Analysis: MAPK Pathway

Fluorescently labeled antibodies are invaluable tools for studying cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer.[1]

Fluorescently labeled antibodies targeting specific kinases in the MAPK pathway (e.g., ERK, JNK, p38) can be used in techniques like immunofluorescence microscopy and flow cytometry to visualize and quantify the activation state and subcellular localization of these proteins.[2]

MAPK Signaling Pathway Diagram

Caption: MAPK signaling cascade and antibody targeting.

References

- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. biotium.com [biotium.com]

Application Notes: PEGylating Thiol-Modified Oligonucleotides using Mal-amido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of oligonucleotide-based drugs. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which reduces renal clearance and extends circulation half-life. Furthermore, the hydrophilic PEG shield can protect the oligonucleotide from nuclease degradation and reduce immunogenicity.

This document provides detailed application notes and protocols for the PEGylation of thiol-modified oligonucleotides using the heterobifunctional linker, Mal-amido-PEG9-NHS ester. This linker contains a maleimide (B117702) group that reacts specifically with a thiol (sulfhydryl) group on the oligonucleotide, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on a target molecule (e.g., a carrier protein, peptide, or other functional molecule). This allows for a controlled, two-step conjugation process.

Principle of the Method

The conjugation strategy involves two key reactions:

-

Activation of the Target Molecule: The this compound is first reacted with an amine-containing molecule. The NHS ester forms a stable amide bond with a primary amine under neutral to slightly basic conditions.

-

Conjugation to the Thiol-Modified Oligonucleotide: The resulting maleimide-activated PEGylated molecule is then reacted with a thiol-modified oligonucleotide. The maleimide group specifically and efficiently reacts with the sulfhydryl group to form a stable thioether bond, yielding the final PEGylated oligonucleotide conjugate.

Data Presentation

The following tables present illustrative quantitative data for the synthesis, purification, and characterization of a PEGylated oligonucleotide.

Table 1: Synthesis and Purification of Thiol-Modified Oligonucleotide

| Parameter | Value | Notes |

| Synthesis Scale | 1 µmol | --- |

| Average Coupling Efficiency | 99.0% | For a 25-mer oligonucleotide. |

| Theoretical Yield | 0.78 µmol | Calculated as (0.99)^24. |

| Crude Yield (OD₂₆₀) | 210 OD | --- |

| Purity (HPLC) - Crude | 65% | --- |

| Purified Yield (OD₂₆₀) | 155 OD | After HPLC purification. |

| Final Purity (HPLC) | >95% | --- |

| Final Yield | 0.51 µmol (51%) | --- |

Table 2: PEGylation Reaction and Characterization

| Parameter | Unmodified Oligonucleotide | PEGylated Oligonucleotide |

| HPLC Analysis | ||

| Retention Time | 15.2 min | 18.5 min |

| Purity | >95% | >90% |

| Mass Spectrometry (ESI-MS) | ||

| Calculated Mass (Da) | 7534.5 | 8237.2 |

| Observed Mass (Da) | 7534.8 | 8237.5 |

| PEGylation Efficiency | --- | ~85% |

| Final Yield of Conjugate | --- | ~70% (after purification) |

Experimental Protocols

Materials and Reagents

-

Thiol-modified oligonucleotide (e.g., with a 5'- or 3'-thiol modifier)

-

Amine-containing molecule (e.g., carrier protein, peptide)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

EDTA (Ethylenediaminetetraacetic acid)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification columns (e.g., size-exclusion chromatography, HPLC)

-

Spectrophotometer for OD₂₆₀ measurement

-

HPLC system with a suitable column (e.g., C18)

-

Mass spectrometer (e.g., ESI-MS)

Protocol 1: Activation of Amine-Containing Molecule with this compound

This protocol describes the reaction of the NHS-ester end of the linker with a primary amine on a target molecule.

-

Preparation of Reagents:

-

Dissolve the amine-containing molecule in PBS (pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification of the Activated Molecule:

-

Remove the excess, unreacted linker and by-products using a desalting column or size-exclusion chromatography, equilibrated with PBS (pH 6.5-7.0) containing 1-5 mM EDTA. The slightly lower pH helps to preserve the maleimide group for the next step.

-

Protocol 2: Conjugation of Maleimide-Activated Molecule to Thiol-Modified Oligonucleotide

This protocol details the reaction of the maleimide-activated molecule with the thiol-modified oligonucleotide.

-

Reduction of Disulfide Bonds (if necessary):

-

Dissolve the thiol-modified oligonucleotide in a degassed buffer (e.g., PBS, pH 7.0).

-

To ensure a free thiol group, treat the oligonucleotide with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. TCEP is a stable reducing agent that does not need to be removed before the conjugation step.

-

-

Conjugation Reaction:

-

Combine the TCEP-treated thiol-oligonucleotide with the purified maleimide-activated molecule from Protocol 1. A 1.5- to 5-fold molar excess of the activated molecule over the oligonucleotide is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the PEGylated Oligonucleotide:

-

The final PEGylated oligonucleotide conjugate can be purified from unreacted components by methods such as anion-exchange or reverse-phase HPLC.[1] The choice of method will depend on the properties of the conjugate.

-

Protocol 3: Characterization of the PEGylated Oligonucleotide

-

Quantification:

-

Determine the concentration of the purified PEGylated oligonucleotide by measuring the absorbance at 260 nm (OD₂₆₀).

-

-

Purity Analysis by HPLC:

-

Analyze the purified conjugate by reverse-phase HPLC. PEGylation increases the hydrophobicity and size of the oligonucleotide, resulting in a longer retention time compared to the unmodified oligonucleotide.[1] The purity can be assessed by the peak area of the conjugate.

-

-

Identity Confirmation by Mass Spectrometry:

-

Confirm the identity and successful conjugation by ESI-MS. The observed mass should correspond to the sum of the molecular weights of the oligonucleotide, the PEG linker, and the activated molecule.

-

Visualizations

References

Application Notes and Protocols for Thiol-Maleimide Conjugation using Mal-amido-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide conjugation is a widely utilized bioconjugation strategy that facilitates the precise and stable covalent linkage of molecules. This method is particularly valuable in drug development, diagnostics, and various research applications for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The Mal-amido-PEG9-NHS ester is a heterobifunctional crosslinker that enables a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.

This bifunctional linker contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts specifically with primary amines (e.g., lysine (B10760008) residues on proteins) under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond. The maleimide group, on the other hand, selectively reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

These application notes provide a detailed protocol for a two-step conjugation strategy using this compound, along with guidelines for purification and characterization of the final conjugate.

Chemical Structure and Reaction Scheme

The this compound facilitates a sequential conjugation process, which is critical for creating defined bioconjugates. The NHS ester is typically reacted first with an amine-containing molecule, followed by purification to remove excess linker. The resulting maleimide-activated molecule is then reacted with a thiol-containing molecule.

Caption: Chemical structure of this compound.

Quantitative Data Summary

Effective conjugation is dependent on several factors, including the concentration of reactants, molar ratios, pH, temperature, and reaction time. The following tables provide recommended starting conditions that can be further optimized for specific applications.

Table 1: Recommended Molar Excess of this compound for Amine Modification (Step 1)

| Protein Concentration | Molar Excess of Linker (Linker:Protein) |

| < 1 mg/mL | 40-80 fold |

| 1-5 mg/mL | 20-40 fold |

| > 5 mg/mL | 10-20 fold |

Table 2: Optimal Reaction Conditions for the Two-Step Conjugation

| Reaction Step | Parameter | Recommended Range | Notes |

| Step 1: NHS Ester Reaction | pH | 7.2 - 8.5 | Higher pH increases the rate of NHS ester hydrolysis.[1] |

| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to minimize degradation of sensitive proteins. | |

| Reaction Time | 30 minutes to 2 hours | Longer reaction times may be needed at lower temperatures.[1] | |

| Step 2: Maleimide Reaction | pH | 6.5 - 7.5 | Above pH 7.5, the maleimide group can react with amines.[1] |

| Temperature | 4°C to Room Temperature (25°C) | ||

| Reaction Time | 30 minutes to 2 hours | The reaction is typically rapid.[1] |

Experimental Protocols

This protocol outlines the two-step conjugation of an amine-containing protein (Protein-NH2) with a thiol-containing molecule (Molecule-SH) using this compound.

Materials and Reagents

-

Amine-containing protein (Protein-NH2)

-

Thiol-containing molecule (Molecule-SH)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (Step 1): Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Borate) at pH 7.2-8.5.

-

Conjugation Buffer (Step 2): Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES) at pH 6.5-7.5. Adding 1-5 mM EDTA can help prevent disulfide bond formation.

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Desalting columns or dialysis equipment for purification.

-

Analytical equipment for characterization (e.g., HPLC, Mass Spectrometer).

Experimental Workflow

Caption: Two-step conjugation workflow diagram.

Step 1: Modification of Amine-Containing Protein (Protein-NH2)

-

Prepare Protein-NH2: Dissolve the amine-containing protein in the Step 1 Conjugation Buffer at a suitable concentration (typically 1-10 mg/mL).

-

Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvent and prepare the solution fresh.[1]

-

Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (see Table 1). The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Protect from light if any of the components are light-sensitive.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or dialysis against the Step 2 Conjugation Buffer. This step is critical to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.

Step 2: Conjugation to Thiol-Containing Molecule (Molecule-SH)

-

Prepare Maleimide-Activated Protein: The purified protein from Step 1 is now activated with maleimide groups.

-

Prepare Thiol-Containing Molecule: If the thiol groups on Molecule-SH are present as disulfide bonds, they may need to be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed before adding the maleimide-activated protein as it will react with the maleimide.

-

Conjugation Reaction: Add the thiol-containing molecule to the maleimide-activated protein solution. The molar ratio of Molecule-SH to Protein-NH2 should be optimized based on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

-

Final Purification: Purify the final conjugate to remove unreacted Molecule-SH and any byproducts using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

Characterization of the Conjugate

The successful formation and purity of the final conjugate should be confirmed using appropriate analytical techniques.

-

HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unconjugated protein and other reactants, allowing for the assessment of purity and quantification of the conjugation efficiency.

-

Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate, confirming the successful attachment of the linker and the second molecule. This is also a powerful tool for determining the degree of labeling (e.g., drug-to-antibody ratio).[2][3][4][5]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical flow of the two-step conjugation process, highlighting the key chemical transformations.

Caption: Chemical reaction pathway for the two-step conjugation.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Amine Modification Efficiency (Step 1) | - Inactive NHS ester due to hydrolysis- Amine-containing buffer used- Insufficient molar excess of linker | - Use fresh, anhydrous DMSO/DMF for linker dissolution- Ensure the reaction buffer is free of primary amines- Increase the molar excess of the linker |

| Low Thiol Conjugation Efficiency (Step 2) | - Re-oxidation of thiols to disulfides- Hydrolysis of the maleimide group- Insufficient maleimide activation of the protein | - Add EDTA to the buffer; perform reaction under inert gas if necessary- Maintain the reaction pH below 7.5- Increase the molar excess of the linker in Step 1 |

| Precipitation of Protein | - High concentration of organic solvent- Protein instability at the reaction pH | - Keep the final organic solvent concentration below 10%- Optimize the reaction buffer and pH for protein stability |

| Presence of Aggregates in Final Product | - Non-specific cross-linking | - Ensure complete removal of excess linker after Step 1- Optimize molar ratios to avoid over-labeling |

Storage

Store the this compound at -20°C, protected from moisture. Reconstituted linker solution should be used immediately and not stored. The final protein conjugate should be stored under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in the presence of a cryoprotectant like glycerol (B35011) for long-term storage.

References

Application Notes and Protocols for Amine-NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for successful bioconjugation using amine-reactive N-hydroxysuccinimide (NHS) esters. Detailed protocols and troubleshooting advice are included to facilitate the efficient and reproducible covalent labeling of biomolecules such as proteins, peptides, and oligonucleotides.

Introduction to Amine-NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation due to their ability to efficiently and selectively react with primary amines (–NH₂) to form stable amide bonds.[1] This chemistry is a cornerstone for labeling biomolecules with fluorescent dyes, biotin, crosslinkers, and for the development of antibody-drug conjugates (ADCs).[2][] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][4]

A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive for conjugation.[5][6] The efficiency of the desired aminolysis versus the competing hydrolysis is highly dependent on the reaction conditions.[1][7]

Key Reaction Parameters and Optimization

Successful bioconjugation with NHS esters hinges on the careful control of several key parameters. The interplay between these factors determines the yield and specificity of the final conjugate.

pH

The pH of the reaction buffer is the most critical parameter.[5][7] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[2][6] A more specific optimal pH is cited as 8.3-8.5.[8][9][10] At lower pH values, primary amines are predominantly protonated (–NH₃⁺), making them non-nucleophilic and unreactive.[2] Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which reduces the conjugation yield.[5][6]

Buffer Composition

The choice of buffer is crucial to avoid unwanted side reactions. Amine-free buffers are essential as buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester.[5][6]

Recommended Buffers:

-

Phosphate (B84403) buffer[6][8]

-

HEPES buffer[6]

Stoichiometry

The molar ratio of the NHS ester to the biomolecule influences the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[5] For mono-labeling of proteins and peptides, an 8-fold molar excess is often recommended.[9][10] The optimal ratio may need to be determined empirically for each specific application.[7]

Temperature and Reaction Time